![molecular formula C18H21NO3 B5681841 2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide](/img/structure/B5681841.png)
2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide
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Overview
Description
2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide is a synthetic compound that has been widely studied in scientific research. It is a member of the amphetamine family and has been found to have potential therapeutic applications due to its ability to interact with the central nervous system.
Mechanism of Action
The mechanism of action of 2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide is not fully understood, but it is believed to act as a dopamine and serotonin receptor agonist. This means that it binds to these receptors and activates them, leading to an increase in neurotransmitter levels and subsequent changes in brain function.
Biochemical and Physiological Effects:
Studies have shown that 2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide has a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, leading to changes in mood, behavior, and cognition. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for its use in oncology.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide in lab experiments is its ability to modulate the activity of neurotransmitters, making it a useful tool for studying the central nervous system. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is its potential use in oncology, due to its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of 2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide involves the reaction of 2,3-dimethoxyphenylacetonitrile with N,N,5-trimethyl-2-bromobenzamide in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard techniques.
Scientific Research Applications
2',3'-dimethoxy-N,N,5'-trimethylbiphenyl-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including neurology, psychiatry, and oncology. It has been found to have a range of effects on the central nervous system, including increasing dopamine and serotonin levels, and modulating the activity of various neurotransmitters.
properties
IUPAC Name |
2-(2,3-dimethoxy-5-methylphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-10-15(17(22-5)16(11-12)21-4)13-8-6-7-9-14(13)18(20)19(2)3/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYDBGDZLCFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=CC=CC=C2C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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